(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid synthesis and characterization
(5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid synthesis and characterization
The following technical guide is a comprehensive synthetic and characterization manual for (5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid . It is designed for medicinal chemists and process development scientists, prioritizing regiochemical control and reproducibility.[1]
[1]
Executive Summary & Strategic Value
Target Molecule: (5-Chloro-2-cyclopropylpyridin-3-yl)boronic acid Core Utility: Suzuki-Miyaura coupling partner for kinase inhibitors.[1] Structural Significance:
-
C2-Cyclopropyl: Provides metabolic stability (blocking oxidative dealkylation common in ethyl/isopropyl groups) and increases lipophilicity without the "magic methyl" rotational penalty.
-
C5-Chloro: A versatile handle for late-stage diversification (via Buchwald-Hartwig or SnAr) after the initial Suzuki coupling of the boronic acid.[1]
-
C3-Boronic Acid: The primary reactive center.[1] Note that 3-pyridyl boronic acids are significantly more stable to protodeboronation than their 2-pyridyl counterparts, facilitating scale-up.[1]
Retrosynthetic Analysis
The primary challenge in synthesizing this scaffold is regiocontrol .[1] Direct lithiation of 2-cyclopropyl-5-chloropyridine is risky due to competing lithiation sites (C4 vs. C3) and potential aggregation issues.[1]
The most robust route utilizes a Halogen-Dance-Free approach, relying on the differential reactivity of a 2,3-dihalo precursor.[1]
Figure 1: Retrosynthetic strategy prioritizing regiochemical fidelity.
Detailed Synthetic Protocol
Stage I: Precursor Synthesis (The "Regio-Lock")
If 5-chloro-2,3-dibromopyridine is not commercially sourced, it must be synthesized to ensure the C3 position is activated for the final step.[1]
-
Bromination: Treat 2-amino-5-chloropyridine with NBS (N-bromosuccinimide) in MeCN.[1] The amino group directs bromination exclusively to the C3 position.[1]
-
Sandmeyer Transformation: Convert the C2-amino group to a bromide using
and -butyl nitrite (diazotization).[1]-
Result:5-Chloro-2,3-dibromopyridine .[1]
-
Stage II: Regioselective C2-Cyclopropylation
Principle: In 2,3-dihalopyridines, the C2 position is electronically activated (alpha to nitrogen) and sterically accessible. Palladium oxidative addition occurs preferentially at C2 over C3.[1]
Reagents:
-
Substrate: 5-Chloro-2,3-dibromopyridine (1.0 eq)[1]
-
Cyclopropylboronic acid (1.1 eq)
-
Catalyst:
(3 mol%) or (5 mol%) -
Base:
(3.0 eq) or -
Solvent: Toluene/Water (10:1)
Protocol:
-
Degassing: Charge reaction vessel with substrate, boronic acid, and base. Cycle Argon/Vacuum (3x). Add degassed solvents.[1][2]
-
Coupling: Add catalyst last (under Argon flow). Heat to 80°C.
-
Monitoring: Monitor via HPLC/UPLC. The C2-coupled product (Mono-cyclopropyl) forms first.[1] Over-reaction (bis-cyclopropyl) is minimized by stoichiometry and temperature control.[1]
-
Workup: Filter through Celite, extract with EtOAc, and purify via silica flash chromatography (Hexane/EtOAc gradient).
-
Target Intermediate:3-Bromo-5-chloro-2-cyclopropylpyridine .[1]
-
Stage III: Cryogenic Borylation (The Critical Step)
Principle: Lithium-Halogen exchange is faster than nucleophilic attack on the pyridine ring at -78°C. The bulky cyclopropyl group at C2 protects the C3-lithio species from aggregation.[1]
Reagents:
-
Substrate: 3-Bromo-5-chloro-2-cyclopropylpyridine (1.0 eq)[1]
-
Exchange Reagent:
-BuLi (1.05 eq, 2.5M in hexanes)[1] -
Electrophile: Triisopropyl borate (
) (1.2 eq) -
Solvent: Anhydrous THF or
[1]
Protocol:
-
Cryo-Cooling: Dissolve substrate in anhydrous THF under
. Cool to -78°C (Internal temperature must be monitored). -
Exchange: Add
-BuLi dropwise over 20 minutes. Maintain temp < -70°C.-
Checkpoint: Stir for 30 mins. The solution usually turns deep yellow/orange (lithiopyridine species).
-
-
Quench: Add
rapidly in one portion. The reaction is extremely fast. -
Warming: Allow to warm to 0°C over 1 hour.
-
Hydrolysis: Quench with 1M HCl (aq) until pH ~3-4. Stir for 30 mins to hydrolyze the boronate ester to the free acid.
-
Isolation: Neutralize to pH 7 with
. Extract with EtOAc.[1][3]-
Note: Boronic acids are amphiphilic.[1] If yield is low, saturate the aqueous layer with NaCl (salting out).
-
Characterization Profile
NMR Spectroscopy
The spectrum will show distinct features validating the substitution pattern.[1]
| Nucleus | Shift ( | Multiplicity | Assignment |
| 8.30 - 8.45 | Doublet ( | H6 (Ortho to N, Meta to Boron) | |
| 7.80 - 7.95 | Doublet ( | H4 (Ortho to Boron, Ortho to Cl) | |
| 2.40 - 2.60 | Multiplet | CH (Cyclopropyl methine) | |
| 1.00 - 1.20 | Multiplet | CH | |
| 28.0 - 32.0 | Broad Singlet | B(OH) |
Mass Spectrometry (LC-MS)[1][3]
-
Ionization: ESI (+) or (-)
-
Pattern: Look for the characteristic Boron isotope signature.[1][4]
-
B (20%) and
B (80%). -
The molecular ion
will appear as a split peak separated by 1 mass unit, with the heavier peak being ~4x more intense. -
Chlorine Isotope: The presence of
Cl/ Cl (3:1) superimposed on the Boron pattern creates a unique "fingerprint."
-
B (20%) and
Handling & Stability: The Boroxine Cycle
Researchers must be aware that this compound exists in equilibrium with its trimeric anhydride (boroxine).
Figure 2: Dehydration equilibrium.
-
Implication: NMR samples in
may show multiple sets of peaks if the sample is partially dehydrated. Adding a drop of or usually simplifies the spectrum back to the monomer.[1] -
Stoichiometry: When using the solid in Suzuki couplings, assume it may be a mixture.[1] It is standard practice to use a slight excess (1.2 - 1.5 eq) to account for variable hydration states.[1]
References & Validation
-
Regioselectivity in 2,3-Dihalopyridines:
-
Boronic Acid Stability (Protodeboronation):
-
Cyclopropyl Boronate Synthesis:
-
General Pyridine Lithiation:
Sources
- 1. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
